molecular formula C22H28N2O2 B11642272 3-Methyl-1-{4-[(3-phenoxyphenyl)methyl]piperazin-1-YL}butan-1-one

3-Methyl-1-{4-[(3-phenoxyphenyl)methyl]piperazin-1-YL}butan-1-one

Cat. No.: B11642272
M. Wt: 352.5 g/mol
InChI Key: RMRBOEMPBQDORV-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Esfenvalerate is synthesized through specific routes, but detailed industrial production methods are proprietary.
    • A common synthetic route involves the reaction of (S)-cyano-(3-phenoxyphenyl)methyl-4-chloro-α-(1-methyl ethyl) benzene acetate with appropriate reagents.
    • Reaction conditions and specific steps are closely guarded by manufacturers.
  • Chemical Reactions Analysis

    • Esfenvalerate undergoes various reactions:

        Hydrolysis: Cleavage of the ester bond under acidic or alkaline conditions.

        Oxidation: Involves the cyano group or the phenyl ring.

        Reduction: Reduction of the cyano group.

    • Common reagents include alkalis, acids, and reducing agents .
    • Major products include degradation products and metabolites .
  • Scientific Research Applications

    • Esfenvalerate finds applications in:

        Agriculture: As an insecticide to control pests in crops.

        Public Health: For mosquito control.

        Veterinary Medicine: In animal health products.

        Environmental Monitoring: To assess water quality.

        Laboratory Research: As a reference standard.

  • Mechanism of Action

    • Esfenvalerate targets voltage-gated sodium channels in insect neurons.
    • It disrupts nerve impulses, leading to paralysis and death.
    • The compound specifically affects insects due to differences in their sodium channels compared to mammals.
  • Comparison with Similar Compounds

    Remember that Esfenvalerate’s safety precautions include handling with care due to its toxicity

    Properties

    Molecular Formula

    C22H28N2O2

    Molecular Weight

    352.5 g/mol

    IUPAC Name

    3-methyl-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]butan-1-one

    InChI

    InChI=1S/C22H28N2O2/c1-18(2)15-22(25)24-13-11-23(12-14-24)17-19-7-6-10-21(16-19)26-20-8-4-3-5-9-20/h3-10,16,18H,11-15,17H2,1-2H3

    InChI Key

    RMRBOEMPBQDORV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3

    Origin of Product

    United States

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